5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole
Overview
Description
5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole (5-C3F1T) is a synthetic compound derived from thiadiazole and fluorophenyl, with a molecular weight of 257.54 g/mol. It is a colorless, crystalline solid with a melting point of 122-124°C and a boiling point of 259-262°C. 5-C3F1T is used in various scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
Synthesis and Characterization
Synthesis as Cytotoxic Agents : Compounds structurally related to 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole have been synthesized and characterized as potential cytotoxic agents. These compounds were characterized using various methods including infrared, proton nuclear magnetic resonance, mass spectral data, elemental analysis, and X-ray powder diffraction (Gündoğdu et al., 2017).
Anticancer Properties : A study investigated the anticancer activity of 2-amino-1,3,4-thiadiazole based compounds, one of which is structurally similar to 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole, demonstrating potential in inhibiting tumor cell proliferation in various cancers including nervous system and peripheral cancers (Rzeski et al., 2007).
Spectroscopic Studies : Spectroscopic investigations have been conducted on thiadiazole derivatives, focusing on their fluorescence emission spectra, which could be relevant for the study of 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole (Budziak et al., 2019).
Continuous Flow Synthesis : A continuous flow process was developed for the synthesis and derivatization of 1,2,4-thiadiazole heterocycles, highlighting efficient production methods that could apply to compounds like 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole (Baumann & Baxendale, 2017).
Topoisomerase II Poison Investigation : Research on 1,3,4-thiadiazole derivatives has shown some compounds to be human topoisomerase II poisons, which is significant for understanding the biological interactions of similar compounds like 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole (Plech et al., 2015).
Antimicrobial Agent Synthesis : Studies on thiadiazole derivatives have also included the synthesis of compounds with potential antimicrobial properties, relevant to the chemical class of 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole (Sah et al., 2014).
properties
IUPAC Name |
5-chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2S/c9-8-11-7(12-13-8)5-1-3-6(10)4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRAGNQDINFGNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=N2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401251848 | |
Record name | 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401251848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole | |
CAS RN |
138426-27-4 | |
Record name | 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138426-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401251848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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